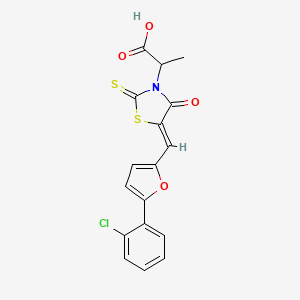

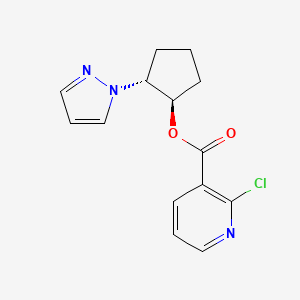

![molecular formula C10H12Cl3NO2 B2836363 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1181458-87-6](/img/structure/B2836363.png)

3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1181458-87-6 . Its IUPAC name is N-(2,4-dichlorobenzyl)-beta-alanine hydrochloride . The molecular weight of this compound is 284.57 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Cl2NO2.ClH/c11-8-2-1-7 (9 (12)5-8)6-13-4-3-10 (14)15;/h1-2,5,13H,3-4,6H2, (H,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Corrosion Inhibition

3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride derivatives, such as Schiff bases derived from L-Tryptophan, have been investigated for their effectiveness in corrosion inhibition. A study by Vikneshvaran and Velmathi (2017) explored their use in preventing stainless steel corrosion in acidic environments. The research utilized electrochemical techniques, SEM-EDX, FT-IR, and X-ray Diffraction (XRD) analyses to demonstrate the high efficiency of these compounds in corrosion inhibition, adhering to Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).

Herbicidal Properties

Compounds related to 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride, like dichlofop-methyl, have been studied for their herbicidal properties. Shimabukuro et al. (1978) investigated the physiological effects of dichlofop-methyl on plants like oat and wheat. Their research found that this compound acts as an auxin antagonist, inhibiting root growth in specific plant species, indicating its potential use as a selective herbicide (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Fluorescence Applications

A study by Frade et al. (2007) focused on using derivatives of 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid for fluorescence derivatization of amino acids. They coupled these compounds with amino acids, resulting in highly fluorescent derivatives, useful in biological assays and potentially in various analytical applications (Frade, Barros, Moura, & Gonçalves, 2007).

Antimicrobial Activity

Research by Mickevičienė et al. (2015) explored the synthesis of N-Substituted-β-amino acid derivatives containing 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid and their antimicrobial activities. They found that several synthesized compounds showed good activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, suggesting their potential application in antimicrobial therapies (Mickevičienė, Baranauskaitė, Kantminienė, Stasevych, Komarovska-Porokhnyavets, & Novikov, 2015).

Anticonvulsant Properties

Kaplan et al. (1980) examined the anticonvulsant properties of Schiff bases of gamma-aminobutyric acid, which are structurally similar to 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid. Their findings suggest these compounds' potential as anticonvulsants, providing insights into new therapeutic avenues for seizure disorders (Kaplan, Raizon, Desarménien, Feltz, Headley, Worms, Lloyd, & Bartholini, 1980).

Safety and Hazards

properties

IUPAC Name |

3-[(2,4-dichlorophenyl)methylamino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-1-7(9(12)5-8)6-13-4-3-10(14)15;/h1-2,5,13H,3-4,6H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYOFHNBDBQDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-cyano-7-oxo-7H-benzimidazo[2,1-a]benzo[de]isoquinoline-3,4-dicarboxylic acid](/img/structure/B2836286.png)

![1-(4-chlorobenzyl)-5-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2836288.png)

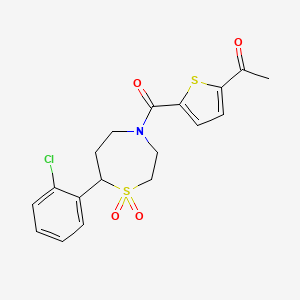

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2836291.png)

![3,9-dimethyl-7-[(3-methylphenyl)methyl]-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2836295.png)

![4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2836296.png)

![N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2836302.png)